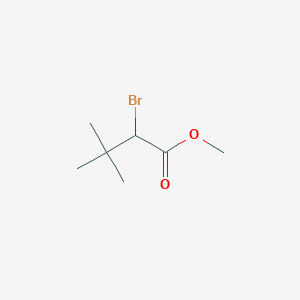

Methyl 2-bromo-3,3-dimethylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(2,3)5(8)6(9)10-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCDNKISRYJVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50524246 | |

| Record name | Methyl 2-bromo-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16495-40-2 | |

| Record name | Methyl 2-bromo-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-3,3-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-bromo-3,3-dimethylbutanoate, a key building block in organic synthesis. From its fundamental physicochemical properties to its applications in the synthesis of complex molecules, this document serves as a critical resource for professionals in the chemical and pharmaceutical sciences.

Core Molecular Attributes

This compound is a halogenated ester characterized by a sterically demanding tert-butyl group adjacent to the stereocenter at the α-carbon. This structural feature significantly influences its reactivity and makes it a valuable synthon for introducing the 3,3-dimethylbutyl moiety in medicinal chemistry and materials science.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [1] |

| CAS Number | 16495-40-2 | [1] |

| Appearance | Colorless to light yellow liquid (for related compounds) | |

| Boiling Point | No data available | [2] |

| Density | No data available | |

| Refractive Index | No data available | |

| Predicted XlogP | 2.7 | [3] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of this compound

The primary route for the synthesis of α-bromo esters like this compound is through the esterification of the corresponding α-bromo carboxylic acid. The α-bromo carboxylic acid itself is typically prepared via the Hell-Volhard-Zelinsky reaction.[4][5][6][7]

Hell-Volhard-Zelinsky Reaction for 2-bromo-3,3-dimethylbutanoic acid

This reaction involves the α-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃).[4][5][6][7]

Reaction Pathway:

Caption: General pathway for the Hell-Volhard-Zelinsky reaction.

Experimental Protocol (General Procedure):

-

Acid Bromide Formation: 3,3-dimethylbutanoic acid is treated with a catalytic amount of phosphorus tribromide (PBr₃) to form the corresponding acid bromide in situ.[4]

-

Enolization: The acid bromide tautomerizes to its enol form.[4]

-

Bromination: The enol then undergoes electrophilic attack by bromine at the α-carbon.[4]

-

Hydrolysis: The resulting 2-bromo-3,3-dimethylbutanoyl bromide is then hydrolyzed with water to yield 2-bromo-3,3-dimethylbutanoic acid.

Esterification

The resulting α-bromo acid can be esterified to the methyl ester using standard methods, such as Fischer esterification (reaction with methanol in the presence of a strong acid catalyst). A more direct approach involves quenching the Hell-Volhard-Zelinsky reaction with methanol instead of water, which directly yields the α-bromo ester.[7]

Reaction Pathway for Direct Esterification:

Caption: Direct esterification following the Hell-Volhard-Zelinsky reaction.

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely available. However, predicted data and analysis of related compounds can provide valuable insights for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the methyl ester, and a singlet for the single proton at the α-carbon. The chemical shift of the α-proton will be significantly downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the α-carbon bearing the bromine, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methyl carbon of the ester. The signal for the α-carbon will be in the range typical for carbons attached to a bromine atom.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and identifying fragmentation patterns. The presence of bromine is readily identified by the characteristic M+2 isotope pattern with an approximate 1:1 ratio.[8][9]

Predicted Fragmentation:

-

Molecular Ion (M⁺): A pair of peaks at m/z 208 and 210, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Loss of Methoxy Group (-OCH₃): A fragment at m/z 177/179.

-

Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z 149/151.

-

Alpha-cleavage: Loss of the tert-butyl group to give a fragment at m/z 151/153.

-

Formation of the tert-butyl cation: A prominent peak at m/z 57.[9]

Predicted Collision Cross Section (CCS) Values: [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.01717 | 139.4 |

| [M+Na]⁺ | 230.99911 | 150.2 |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the α-bromo ester functionality. The bulky tert-butyl group can introduce significant steric hindrance, influencing reaction rates and, in some cases, necessitating modified reaction conditions.

The Reformatsky Reaction

A cornerstone application of α-halo esters is the Reformatsky reaction, which is used to form β-hydroxy esters.[10][11][12][13][14][15] This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) which then adds to a carbonyl compound.[10][12][13][15]

Reaction Workflow:

Caption: Experimental workflow for the Reformatsky reaction.

Challenges and Considerations with Sterically Hindered Substrates:

The significant steric bulk of the tert-butyl group in this compound can lead to slower reaction rates and lower yields in the Reformatsky reaction.[11] To overcome these challenges, the following modifications can be employed:

-

Highly Activated Zinc: Using freshly prepared, highly activated zinc can improve the rate of organozinc formation.

-

Alternative Promoters: More powerful reducing agents like samarium(II) iodide (SmI₂) can be used in a "Reformatsky-type" reaction, often at lower temperatures.[11]

Role in Drug Development

The tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and modulate pharmacokinetic properties.[16] The incorporation of bulky alkyl groups can prevent enzymatic degradation of the drug molecule, leading to a longer half-life. This compound serves as a valuable building block for introducing this sterically demanding group into potential drug candidates.[16]

Safety and Handling

General Hazards:

-

Flammable: Related bromoalkanes are often flammable liquids and vapors.[1][8][17][18][19] Keep away from heat, sparks, open flames, and other ignition sources.[1][8][17][18][19]

-

Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][8][17][18][19]

-

Respiratory Irritant: May cause respiratory irritation.[1][8][17][18][19]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended storage is sealed in dry conditions at 2-8°C.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][8][17][18][19]

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural feature, a sterically hindered tert-butyl group, presents both challenges and opportunities in synthetic chemistry. While further experimental data on its physicochemical properties and a dedicated safety data sheet are needed for a complete profile, the existing knowledge on related compounds provides a solid foundation for its use in research and development. Its potential for introducing metabolically stable moieties makes it a compound of significant interest for drug discovery and development professionals.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. 16495-40-2|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C7H13BrO2) [pubchemlite.lcsb.uni.lu]

- 4. SATHEE: Hell Volhard Zelinsky Reaction Mechanism [sathee.iitk.ac.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. vaia.com [vaia.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 16. 溴乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. 2-BROMO-2-METHYLBUTANE(507-36-8) 1H NMR [m.chemicalbook.com]

Sterically hindered alpha-bromo esters for organic synthesis

Sterically Hindered -Bromo Esters: A Technical Guide for Organic Synthesis

Executive Summary: The Steric Advantage

Sterically hindered

This guide provides validated protocols for their synthesis and strategies to exploit their unique reactivity profiles in drug discovery and polymer chemistry.

Synthesis of Tertiary -Bromo Esters

The preparation of these esters requires careful control to prevent

Protocol A: The Acid Chloride Method (High Purity/Lab Scale)

This method is preferred for synthesizing complex esters (e.g., tert-butyl esters or functionalized alcohols) where the alcohol is valuable.

-

Substrate: 2-Bromo-2-methylpropionyl bromide (commercially available or prepared from the acid +

). -

Reagents: Anhydrous Dichloromethane (DCM), Triethylamine (

) or Pyridine, Alcohol (

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under

atmosphere. -

Charge: Add the alcohol (1.0 equiv) and

(1.1 equiv) to anhydrous DCM (0.2 M concentration). -

Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents elimination of HBr from the acyl bromide.

-

Addition: Add 2-Bromo-2-methylpropionyl bromide (1.05 equiv) dropwise via syringe pump or addition funnel over 30 minutes.

-

Observation: A white precipitate (

) will form immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Workup: Quench with saturated

. Wash organic layer with 1M HCl (to remove amine), then brine. Dry over -

Purification: Vacuum distillation is preferred. If chromatography is needed, use neutral alumina (silica is often too acidic and can induce elimination).

Protocol B: The "Hell-Volhard-Zelinsky" Modification (Industrial Scale)

For simple esters (methyl/ethyl), direct bromination of the acid followed by esterification is more cost-effective.

-

Bromination: Isobutyric acid is treated with

and catalytic -

Esterification: The crude acid bromide is quenched directly into the desired alcohol (e.g., Ethanol) at low temperature.

-

Purification: Fractional distillation.

Visualization: Synthesis Logic & Elimination Risk

The following diagram illustrates the competing pathways during synthesis and the critical control points.

Caption: Pathway competition between substitution (ester formation) and elimination. Temperature control is the deciding factor.

Reactivity Profile & Applications

A. The Reformatsky Reaction (The "Gold Standard")

While Grignard reagents fail with sterically hindered ketones (due to enolization or reduction), the Reformatsky reagent (organozinc) is less basic and highly nucleophilic, making it ideal for forming crowded C-C bonds.

-

Mechanism: Zinc inserts into the C-Br bond to form a Zinc enolate dimer.

-

Key Advantage: Compatible with substrates containing

-protons (no self-condensation).

Standard Reformatsky Protocol for Hindered Substrates:

-

Activation: Suspend Zinc dust (1.5 equiv) in THF. Activate with TMSCl (5 mol%).

-

Initiation: Add 10% of the

-bromo ester. Warm slightly until exotherm/foaming starts. -

Addition: Add the remaining ester and the ketone (electrophile) dropwise to maintain gentle reflux.

-

Workup: Acidic quench (

) breaks the zinc chelate.

B. Nickel-Catalyzed Cross-Coupling (The Modern Approach)

Historically, cross-coupling tertiary alkyl halides was impossible due to slow oxidative addition and rapid

-

Catalyst System:

(10 mol%) + Pybox or Bathophenanthroline ligand. -

Mechanism: Radical oxidative addition (single electron transfer) followed by metal capture.

Data: Comparison of Coupling Efficiency (Fu Conditions)

| Electrophile Type | Catalyst | Yield (Ar-ZnX coupling) | Notes |

| Primary Alkyl-Br | Pd( | < 5% | |

| Tertiary | Ni / Pybox | 85-95% | Radical mechanism bypasses elimination |

| Tertiary | Pd / Ligand | 0% | Steric failure |

C. Atom Transfer Radical Polymerization (ATRP)

These esters are the standard initiators for ATRP (e.g., synthesis of PMMA). The tertiary radical formed is stabilized by the carbonyl group and the methyl groups, ensuring fast initiation relative to propagation (

Mechanistic Visualization: Ni-Catalyzed Cross-Coupling

This diagram outlines the radical mechanism utilized in modern cross-coupling of these hindered substrates.

Caption: The catalytic cycle for Ni-catalyzed cross-coupling of tertiary alpha-bromo esters via a radical intermediate.

Troubleshooting & Optimization

-

Problem: Low yield in substitution reactions.

-

Cause: You are attempting

on a tertiary center. -

Solution: Switch to Silver-mediated

(if nucleophile is weak) or Reformatsky/Radical pathways.

-

-

Problem: Product contains alkene (methacrylate).

-

Cause: Reaction temperature too high or base is too strong/bulky (e.g., t-BuOK).

-

Solution: Use weaker bases (

, Pyridine) and keep T < 0°C during synthesis.

-

-

Problem: Stalled Reformatsky reaction.

-

Cause: Passivated Zinc surface.

-

Solution: Wash Zn with dilute HCl, then water/acetone/ether and dry in vacuo, or add TMSCl/1,2-dibromoethane as chemical activators.

-

References

-

Preparation of Esters from Acid Chlorides : Organic Syntheses, Coll. Vol. 3, p. 142 (1955).

-

The Reformatsky Reaction : Organic Reactions, 1951, 1, 1.

-

Nickel-Catalyzed Cross-Couplings of Unactivated Tertiary Alkyl Halides : Zultanski, S. L., & Fu, G. C. (2013). Journal of the American Chemical Society, 135(2), 624-627.

-

ATRP Initiators and Mechanism : Matyjaszewski, K., & Xia, J. (2001). Chemical Reviews, 101(9), 2921-2990.

-

Synthesis of Ethyl

-Bromoisobutyrate : ChemicalBook Protocols.

Strategic Sourcing & Technical Utilization of Methyl 2-Bromo-3,3-Dimethylbutanoate

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Development.[1]

Executive Summary

Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2), often colloquially referred to as methyl

This guide addresses the frequent nomenclature confusion surrounding this molecule, outlines its critical impurity profiles, and provides a validated sourcing strategy for researchers and scale-up chemists.[1]

Chemical Profile & Disambiguation

Crucial Warning: The trivial name "methyl

Identity Verification

| Feature | Target Molecule | Common False Positive |

| IUPAC Name | This compound | tert-Butyl bromoacetate |

| Structure | Methyl ester of | tert-Butyl ester of bromoacetic acid |

| CAS Number | 16495-40-2 | 5292-43-3 |

| Formula | ||

| Key Moiety | Sterically hindered | Non-hindered |

| Application | tert-Leucine synthesis, Steric bulk introduction | Glycine linker synthesis, N-alkylation |

Technical Insight: The steric bulk of the tert-butyl group at the

Technical Applications: The tert-Leucine Value Chain

The sourcing of this compound is almost exclusively driven by the demand for L-tert-Leucine .[1] The bulky tert-butyl side chain provides exceptional resistance to enzymatic degradation in peptide-mimetic drugs, increasing metabolic stability.[1]

Synthesis Pathway & Critical Control Points

The conversion of this bromo-ester to the amino acid involves amination followed by chiral resolution.[1]

Figure 1: The critical role of this compound in the synthesis of chiral API intermediates.

Quality Standards & Impurity Landscape

When sourcing this intermediate, "purity" is not a single number. The specific impurities present can derail downstream amination or enzymatic steps.

Critical Impurity Specifications

| Impurity Type | Origin | Limit (Spec) | Impact on Application |

| Methyl 3,3-dimethylbutyrate | Unreacted starting material | < 0.5% | Competes in amination; difficult to separate due to similar boiling point.[1] |

| Methyl 2,2-dibromo... | Over-bromination | < 0.2% | Forms side-products that poison enzymatic resolution catalysts.[1] |

| Free Acid (Bromo acid) | Hydrolysis (Moisture) | < 1.0% | Alters pH in sensitive amination reactions; indicates poor storage. |

| Water | Hygroscopic nature | < 0.1% | Promotes hydrolysis to the corrosive acid form. |

Expertise Note: Due to the steric hindrance of the tert-butyl group, the

Sourcing Strategy & Supplier Landscape

Sourcing this compound requires a bifurcated strategy based on your development stage.

Tier 1: Catalog Suppliers (Gram to Kilogram Scale)

Best for: Medicinal Chemistry, Early Process Development. These suppliers offer high purity (>98%) and fast delivery but at a premium price.

-

ChemScene: (Cat. No. CS-0515360) - Reliable stock for CAS 16495-40-2.[1][2]

-

Santa Cruz Biotechnology (SCBT): Focuses on lab-scale reagents; good for reference standards.

-

Sigma-Aldrich (Merck): High reliability, often lists under the IUPAC name.

Tier 2: Custom & Bulk Manufacturers (Kilogram to Metric Ton)

Best for: Pilot Plant, GMP Manufacturing.

-

Boc Sciences: Specializes in fermentation and chiral chemistry; capable of supplying both the bromo-ester and the downstream tert-Leucine.[1]

-

Hangzhou Lingrui Chemical: Known for halogenated aliphatic esters.

-

BenchChem: Aggregator useful for locating bulk stock in Asia.

Sourcing Decision Matrix

Figure 2: Decision logic for sourcing the bromo-ester vs. the downstream amino acid.

Handling & Safety Protocols

This compound is an

-

Lachrymator: Handle only in a functioning fume hood. Exposure even to vapors can cause severe eye and respiratory irritation.

-

Corrosivity: The compound can hydrolyze on skin contact to release HBr. Double-gloving (Nitrile + Laminate) is recommended.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress leads to rapid degradation into the acid and HBr, pressurizing the container.

References

-

ChemScene Product Data. this compound (CAS 16495-40-2).[1][2]Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24849708, Methyl bromoacetate (Analogous Safety Data).Link

-

Boc Sciences. Methyl 2-bromo-3-methylbutyrate and related tert-leucine precursors.[1]

-

Organic Syntheses. General Procedures for Alpha-Bromination of Esters.Link

-

BenchChem. Application Notes: Reformatsky Reagents in Natural Product Synthesis.Link

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-bromo-3,3-dimethylbutanoate in Tetrahydrofuran and Diethyl Ether

Introduction

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical and physical interactions that govern the solubility of halogenated esters in ethereal solvents.

Characterization of Solute and Solvents

A fundamental understanding of the molecular properties of the solute and solvents is paramount to predicting their interactions.

Methyl 2-bromo-3,3-dimethylbutanoate: The Solute

This compound is a halogenated ester with the chemical formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol .[1] Its structure features a polar ester group (-COOCH₃) and a carbon-bromine bond, which introduces polarity. The bulky tert-butyl group, however, contributes significant nonpolar character to the molecule. The presence of both polar and nonpolar regions suggests that its solubility will be highly dependent on the nature of the solvent.

Tetrahydrofuran (THF) and Diethyl Ether: The Solvents

Both THF and diethyl ether are common aprotic solvents in organic chemistry, frequently employed for their ability to dissolve a wide range of organic compounds and their relative inertness under many reaction conditions.[2]

-

Tetrahydrofuran (THF): A cyclic ether, THF is a moderately polar solvent with a dielectric constant of 7.6.[3] It is miscible with water and a broad spectrum of organic solvents.[4][5][6] Its ability to act as a Lewis base allows it to solvate cations, which is particularly useful in reactions involving organometallic reagents.[3]

-

Diethyl Ether (Ether): A linear ether, diethyl ether is considered a relatively nonpolar solvent, though the C-O-C bond does impart some polarity. It is a staple in organic laboratories, particularly for extractions and as a solvent for Grignard reactions.[7][8][9] It is sparingly soluble in water.[10]

| Property | This compound | Tetrahydrofuran (THF) | Diethyl Ether |

| Molecular Formula | C₇H₁₃BrO₂ | C₄H₈O | (C₂H₅)₂O |

| Molecular Weight | 209.08 g/mol [1] | 72.11 g/mol | 74.12 g/mol [10] |

| Boiling Point | Data not available | 66 °C[3][4] | 34.6 °C[10] |

| Density | Data not available | 0.8876 g/cm³ (at 20 °C)[3] | 0.7134 g/cm³[7][10] |

| Key Features | Halogenated ester with polar and nonpolar regions | Moderately polar, cyclic ether, water-miscible[3][4] | Low polarity, linear ether, sparingly water-soluble[10] |

Theoretical Assessment of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[11] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Given the molecular structure of this compound, which contains both a polar ester functional group and a nonpolar alkyl backbone, it is anticipated to be readily soluble in both THF and diethyl ether. The reasoning is as follows:

-

Dispersion Forces: The alkyl portions of all three molecules (the tert-butyl group of the solute, and the alkyl chains of THF and ether) will interact favorably through London dispersion forces.

-

Dipole-Dipole Interactions: The polar C-O bonds in both THF and diethyl ether can engage in dipole-dipole interactions with the polar ester group and the C-Br bond of the solute. THF, being more polar than diethyl ether, may offer slightly enhanced solubility due to stronger dipole-dipole interactions.

The extensive use of ethereal solvents like THF and diethyl ether for reactions involving α-bromo esters, such as in Reformatsky and Grignard reactions, provides strong circumstantial evidence for their high solubility.[9][12][13][14] In these reactions, the bromoester must be fully dissolved to react with the metal and the carbonyl compound.

Based on this analysis, it is highly probable that This compound is miscible or at least highly soluble in both tetrahydrofuran and diethyl ether at standard laboratory temperatures.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility, the following detailed experimental protocol is provided. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective:

To determine the solubility of this compound in THF and diethyl ether at a specified temperature (e.g., 25 °C) in g/100 mL.

Materials and Equipment:

-

This compound (purity ≥98%)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Calibrated volumetric flasks (10 mL)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (0.45 µm, PTFE)

-

Rotary evaporator

-

Drying oven

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure:

-

Preparation:

-

Set the thermostatically controlled water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Place sealed vials of THF and diethyl ether in the water bath to allow them to reach thermal equilibrium.

-

-

Sample Preparation:

-

To a series of clean, dry glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be undissolved solid present after equilibration to ensure a saturated solution. A starting point of approximately 1-2 grams per 10 mL of solvent is recommended.

-

Using a calibrated pipette or syringe, add a precise volume (e.g., 5.00 mL) of the temperature-equilibrated solvent (THF or diethyl ether) to each vial containing the solute.

-

Add a small magnetic stir bar to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation, which is especially critical for the highly volatile diethyl ether.[10]

-

Place the vials in the thermostatically controlled water bath and stir the contents vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solute remains.

-

-

Sample Extraction and Analysis:

-

After equilibration, stop the stirring and allow the undissolved solid to settle for at least 1 hour, while the vials remain in the water bath.

-

Carefully draw a known volume (e.g., 2.00 mL) of the clear supernatant into a syringe fitted with a PTFE syringe filter. This step is crucial to remove any undissolved microcrystals.

-

Dispense the filtered, saturated solution into a pre-weighed, clean, dry vial.

-

Immediately record the mass of the vial containing the filtered aliquot.

-

Remove the solvent under reduced pressure using a rotary evaporator. Gentle heating may be applied, but care should be taken to avoid decomposition of the solute.

-

Once all the solvent has been removed, place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) under vacuum for several hours to remove any residual solvent.

-

Allow the vial to cool to room temperature in a desiccator, and then weigh it to determine the mass of the dissolved solute (the residue).

-

-

Calculation:

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the aliquot.

-

Calculate the density of the solvent at the experimental temperature if not known.

-

Determine the volume of the solvent in the aliquot using its mass and density.

-

The solubility is then calculated as follows:

Solubility ( g/100 mL) = (Mass of Residue / Volume of Solvent in Aliquot) x 100

-

-

Validation:

-

Repeat the experiment at least three times for each solvent to ensure the results are reproducible and to calculate an average and standard deviation.

-

Safety Considerations

-

Diethyl Ether and THF: Both solvents are highly flammable and can form explosive peroxides upon exposure to air and light.[2][4][7] Always work in a well-ventilated fume hood, away from ignition sources. Ensure containers are tightly sealed and stored appropriately. Commercial ethers often contain inhibitors like BHT to reduce peroxide formation.[7]

-

This compound: As a halogenated organic compound, it should be handled with care. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Based on a thorough analysis of its molecular structure and the properties of tetrahydrofuran and diethyl ether, this compound is expected to exhibit high solubility in both solvents. The provided experimental protocol offers a robust and reliable method for researchers to quantitatively determine these solubility values. This information is invaluable for the effective design of synthetic routes, optimization of reaction conditions, and the development of purification strategies in academic and industrial research settings.

References

-

Wikipedia. Diethyl ether. [Link]

-

Vedantu. Diethyl Ether: Structure, Properties & Uses Explained. [Link]

-

GIGAGER. What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]

-

East Harbour Group. Chemicals Explained: Diethyl Ether. [Link]

-

LookChem. Properties and Stability of Tetrahydrofuran. [Link]

-

Reaxys. Tetrahydrofuran Solvent Properties. [Link]

-

Wikipedia. Tetrahydrofuran. [Link]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No URL available]

- Unknown Source.

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [No URL available]

-

Scribd. Experiment 1. Solubility of Organic Compounds | PDF. [Link]

- Unknown Source. Solubility of Organic Compounds. [No URL available]

- Unknown Source. Grignard Reaction. [No URL available]

-

PubChem. 2-Bromo-3,3-dimethylbutanoic Acid. [Link]

- Unknown Source. 25. The Grignard Reaction. [No URL available]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Filo. Write the equation for the preparation of a Grignard reagent using 2-brom... [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. eastharbourgroup.com [eastharbourgroup.com]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. A brief description of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 5. qatransport.com [qatransport.com]

- 6. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. Diethyl ether - Wikipedia [en.wikipedia.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Diethyl Ether: Structure, Properties & Uses Explained [vedantu.com]

- 11. chem.ws [chem.ws]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Reformatsky Reaction Using Methyl 2-bromo-3,3-dimethylbutanoate

Introduction: Navigating Steric Hindrance in the Reformatsky Reaction

The Reformatsky reaction, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of β-hydroxy esters through the reaction of an α-haloester with a carbonyl compound, mediated by metallic zinc.[1][2][3] This versatile reaction proceeds under neutral conditions, offering a distinct advantage over the base or acid-catalyzed aldol reaction.[4] The key intermediate, an organozinc reagent often termed a "Reformatsky enolate," is notably less reactive than its Grignard or organolithium counterparts, which prevents undesired reactions with the ester functionality.[5][6][7]

This application note provides a detailed protocol and technical guidance for employing methyl 2-bromo-3,3-dimethylbutanoate in the Reformatsky reaction. The prominent tert-butyl group adjacent to the reactive center in this substrate introduces significant steric hindrance.[8] This steric impediment can temper reactivity, often leading to slower reaction rates and diminished yields under conventional conditions.[8] However, the successful synthesis of β-hydroxy esters bearing a quaternary carbon center is of considerable interest, particularly in medicinal chemistry, where such motifs can impart valuable conformational constraints and enhance metabolic stability. This guide will explore strategies to overcome these steric challenges, including the critical step of zinc activation and optimization of reaction parameters.

Reaction Mechanism: The Journey from α-Haloester to β-Hydroxy Ester

The Reformatsky reaction unfolds in a sequential, two-step process.[9][10] The initial and often rate-determining step is the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester.[5][6][11] This insertion forms the crucial organozinc reagent, the Reformatsky enolate. This intermediate can exist as a dimer in the solid state.[6][7] Subsequently, the enolate coordinates to the carbonyl oxygen of the aldehyde or ketone, proceeding through a six-membered chair-like transition state to forge the new carbon-carbon bond.[6][12] An acidic workup then protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts.[6][12]

Caption: The reaction mechanism of the Reformatsky reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure that should be optimized for specific carbonyl substrates. The activation of zinc is a critical first step for a successful reaction.

Zinc Activation (Essential Pre-treatment)

The passivating layer of zinc oxide on commercially available zinc dust can impede the reaction.[9][10] Activation is therefore crucial.

-

Method 1: Acid Washing

-

Place zinc dust (3 equivalents relative to the α-bromoester) in a flask.

-

Add dilute HCl (e.g., 2 M) and stir for 1-2 minutes to etch the surface.

-

Decant the acid and wash the zinc sequentially with deionized water, ethanol, and finally diethyl ether or THF.

-

Thoroughly dry the activated zinc under high vacuum with gentle heating.

-

-

Method 2: Iodine/TMSCl Activation

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place the zinc dust (3 eq.).

-

Add a few crystals of iodine.[13]

-

Gently warm the flask with a heat gun until the purple iodine vapor dissipates, indicating surface activation.[8]

-

Alternatively, a small amount of trimethylsilyl chloride (TMSCl) can be added to the zinc suspension in an anhydrous solvent and stirred for 15-20 minutes.[12][14]

-

Reformatsky Reaction Procedure

Caption: A typical experimental workflow for the Reformatsky reaction.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet (Argon or Nitrogen), add the activated zinc dust (3.0 eq.).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

-

Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous THF.

-

Initiation and Addition: Add a small portion (approx. 10%) of the reagent solution from the dropping funnel to the zinc slurry. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight exotherm or the appearance of a cloudy precipitate. Once initiated, add the remainder of the reagent solution dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can be prolonged (6-24 hours) due to the steric hindrance of the substrate.[8]

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

The successful execution of the Reformatsky reaction with a sterically demanding substrate like this compound hinges on careful control of several parameters. The following table outlines suggested starting conditions for optimization.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Stoichiometry | ||

| This compound | 1.0 eq. | Limiting reagent. |

| Carbonyl Compound | 1.1 - 1.5 eq. | A slight excess can help drive the reaction to completion. |

| Activated Zinc | 2.0 - 4.0 eq. | A significant excess is necessary to ensure a sufficient reactive surface area. |

| Solvent | Anhydrous THF, Diethyl Ether, or a mixture (e.g., Benzene/THF) | Must be scrupulously dry. THF is often preferred for its ability to solvate the organozinc intermediate. |

| Temperature | Reflux (typically 40-70 °C depending on solvent) | Elevated temperatures are often required to overcome the activation energy associated with the sterically hindered substrate. |

| Reaction Time | 6 - 24 hours | The reaction is expected to be slower than with less hindered esters. Monitor by TLC or GC-MS.[8] |

| Alternative Promoter | SmI₂ (Samarium(II) Iodide) | For a "Reformatsky-type" reaction, SmI₂ is a more potent reducing agent and can be more effective with hindered substrates at low temperatures (e.g., -78 °C).[8][16][17] |

| Expected Yields | Variable (Optimization Required) | Initial yields may be modest. Systematic optimization of the parameters above is crucial for improving the outcome.[8] |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Reaction Fails to Initiate | - Inactive Zinc- Wet glassware or solvents- Low reaction temperature | - Reactivate the zinc using one of the methods described. Consider using highly reactive Rieke zinc.[18]- Ensure all glassware is flame-dried and solvents are anhydrous.[15][19]- Gently warm the reaction mixture with a heat gun to initiate. |

| Low Yield of β-Hydroxy Ester | - Incomplete reaction- Steric hindrance- Side reactions (e.g., Wurtz-type coupling of the bromoester) | - Increase reaction time and/or temperature.[19]- Consider using a more reactive metal promoter like SmI₂.[16][17]- Ensure slow, controlled addition of the reagents to the zinc slurry to minimize side reactions. |

| Recovery of Unreacted Starting Material | - Insufficient zinc activation- Reaction time too short | - Use a higher excess of freshly activated zinc.- Prolong the reaction time and monitor for further conversion. |

| Formation of Dehydration Product (α,β-unsaturated ester) | - Overly acidic workup conditions- High reaction temperatures | - Use a milder acidic workup, such as saturated aqueous NH₄Cl.[15]- If possible, conduct the reaction at the lowest effective temperature. |

Conclusion

While the steric bulk of the tert-butyl group in this compound presents a tangible challenge, the Reformatsky reaction remains a viable and valuable method for the synthesis of highly substituted β-hydroxy esters. The keys to success lie in the meticulous activation of the zinc metal, the stringent exclusion of moisture, and a willingness to optimize reaction parameters such as temperature and reaction time. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can effectively navigate the intricacies of this reaction to access complex molecular architectures for applications in drug discovery and beyond.

References

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Ansari, M. I., et al. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

- Bouhlel, E., & Rathke, M. W. (1991). A Convenient Procedure for the Preparation of Reactive Zinc for the Reformatsky Reaction.

- Choppin, S., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 247–270.

- Ghorai, P. (2018). Recent Advances & Perspectives in the Asymmetric Reformatsky Reaction. The Chemist, 91(1), Article 7.

-

(2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. ResearchGate. Retrieved February 20, 2026, from [Link]

- Cao, Q., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling.

- Choppin, S., et al. (2013). Recent advances in the diastereoselective Reformatsky-type reaction. Chemical Society Reviews, 42(3), 937-949.

-

Organozinc chemistry. (2023, December 26). In Wikipedia. Retrieved February 20, 2026, from [Link]

-

Reformatsky Reaction. (2021, March 23). J&K Scientific LLC. Retrieved February 20, 2026, from [Link]

-

Reformatsky reaction. (2024, January 15). In Wikipedia. Retrieved February 20, 2026, from [Link]

- WO2013114068A2 - Process for the in situ activation of zinc metal. (n.d.). Google Patents.

-

Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition. (2024, January 15). PMC. Retrieved February 20, 2026, from [Link]

-

Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction. (2018, February 2). Beilstein Journals. Retrieved February 20, 2026, from [Link]

-

Reformatsky Reaction. (n.d.). Cambridge University Press. Retrieved February 20, 2026, from [Link]

-

Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved February 20, 2026, from [Link]

-

Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. (2023, May 1). Blogger. Retrieved February 20, 2026, from [Link]

-

Reformatsky reaction. (2021, September 9). L.S.College, Muzaffarpur. Retrieved February 20, 2026, from [Link]

-

Reformatsky reaction yield improvment. (2023, June 20). Reddit. Retrieved February 20, 2026, from [Link]

-

SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Reformatsky Reaction. (2025, November 19). PHARMD GURU. Retrieved February 20, 2026, from [Link]

-

The Reformatsky Reaction. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Reformatsky reaction, promising mechanism, and application. (2022, February 4). Chemistry Notes. Retrieved February 20, 2026, from [Link]

-

Reformatsky Reaction. (n.d.). Sathee NEET. Retrieved February 20, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmdguru.com [pharmdguru.com]

- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. jk-sci.com [jk-sci.com]

- 13. reddit.com [reddit.com]

- 14. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Troubleshooting [chem.rochester.edu]

Using methyl 2-bromo-3,3-dimethylbutanoate as an ATRP initiator

Application Note: High-Fidelity ATRP Using Methyl 2-bromo-3,3-dimethylbutanoate

Part 1: Chemical Identity & Mechanistic Fit

This compound (M2B33DMB) is a specialized alkyl halide initiator used in Atom Transfer Radical Polymerization (ATRP). Unlike the ubiquitous ethyl 2-bromoisobutyrate (EBiB), which is a tertiary bromide, M2B33DMB is a secondary bromide featuring a sterically demanding tert-butyl group at the

Structural Analysis & Selection Logic

-

Class: Sterically Hindered Secondary

-Bromo Ester. -

Structure:

. -

Key Feature: The "neopentyl-like" structure adjacent to the radical center mimics the dormant chain ends of bulky acrylates (e.g., tert-butyl acrylate) more accurately than standard propionates.

Why use M2B33DMB?

-

Structural Mimicry: In ATRP, control is maximized when the initiator structure (

) closely resembles the dormant polymer chain end ( -

Reduced Back-Strain: The steric bulk of the tert-butyl group stabilizes the radical via steric shielding, reducing the rate of bimolecular termination during the critical early stages of polymerization.

-

Monomer Specificity:

-

Ideal for: Acrylates (Methyl Acrylate, n-Butyl Acrylate, t-Butyl Acrylate) and Styrenics.

-

Not Recommended for: Methacrylates (e.g., MMA). Note: Methacrylates propagate via a tertiary radical. Using a secondary initiator like M2B33DMB results in slow initiation (

), leading to high dispersity (

-

Part 2: Experimental Protocol

Workflow: Synthesis of Poly(n-Butyl Acrylate) (PnBA)

This protocol details the synthesis of well-defined PnBA (

Reagents & Equipment:

-

Monomer: n-Butyl Acrylate (nBA) [Passed through basic alumina to remove inhibitor].[1]

-

Initiator: this compound (M2B33DMB).

-

Catalyst: Copper(I) Bromide (CuBr) [Purified/Acid-washed].

-

Ligand: PMDETA (

-pentamethyldiethylenetriamine).[2] -

Solvent: Anisole (Optional, used as internal standard).[1]

-

Apparatus: Schlenk line, magnetic stirrer, oil bath (70°C).

Stoichiometry:

Target Degree of Polymerization (

Step-by-Step Procedure

-

Catalyst Loading (Glovebox or Under Flow):

-

Into a dry 25 mL Schlenk flask equipped with a stir bar, add CuBr (14.3 mg, 0.1 mmol) .

-

Expert Insight: If CuBr appears green (oxidized), wash with glacial acetic acid and ethanol, then dry under vacuum before use. Oxidized catalyst kills efficiency.

-

-

Solvent & Ligand Addition:

-

Seal the flask with a rubber septum.

-

Evacuate and backfill with Nitrogen (

) three times. -

Inject Anisole (2.0 mL) (if using solution polymerization) and PMDETA (21

L, 0.1 mmol) via gastight syringe. -

Observation: The solution should turn light green/colorless as the Cu-Ligand complex forms.

-

-

Monomer & Initiator Addition:

-

Inject degassed n-Butyl Acrylate (1.43 mL, 10 mmol) .

-

Perform three Freeze-Pump-Thaw (FPT) cycles to remove dissolved oxygen.

-

Freeze: Liquid

(10 min). -

Pump: High vacuum (<100 mTorr, 5 min).

-

Thaw: Warm water bath (until liquid).

-

-

After the final thaw, backfill with

. -

Inject M2B33DMB (Initiator) via syringe. Calculate volume based on density/purity (approx 0.1 mmol).

-

-

Polymerization:

-

Immerse the flask in a pre-heated oil bath at 70°C .

-

Time: Reaction kinetics depend on concentration. For bulk nBA, 90% conversion is typically reached in 4-6 hours.

-

Monitoring: Take aliquots every hour via

-purged syringe for NMR (conversion) and GPC (molecular weight).

-

-

Termination & Purification:

-

Expose the reaction to air (oxidizes Cu(I) to blue/green Cu(II)) and dilute with THF.

-

Pass the solution through a neutral alumina column to remove the copper catalyst.

-

Precipitate into cold methanol/water (50:50) or evaporate solvent if the polymer is low MW.

-

Part 3: Data & Visualization

Reaction Mechanism: Steric Stabilization

The following diagram illustrates the ATRP equilibrium, highlighting how the bulky tert-butyl group on M2B33DMB protects the radical center, preventing early-stage termination.

Caption: Activation/Deactivation equilibrium. The t-Butyl group (part of R-X) sterically hinders termination without blocking activation.

Experimental Data: Expected Kinetic Profile

Comparison of M2B33DMB against standard initiators for n-Butyl Acrylate polymerization.

| Parameter | M2B33DMB (This Protocol) | Ethyl 2-bromoisobutyrate (EBiB) | Methyl 2-bromopropionate (MBP) |

| Halide Type | Secondary (Steric Bulk) | Tertiary | Secondary (Linear) |

| Initiation Rate ( | Balanced ( | Fast ( | Balanced ( |

| Dispersity ( | < 1.15 | < 1.20 | < 1.15 |

| Control Mechanism | Steric mimicry of chain end | Electronic stabilization | Structural similarity |

| Best Use Case | Bulky Acrylates / Stereocontrol | Methacrylates (MMA) | Standard Acrylates (MA) |

Part 4: Troubleshooting & Optimization

1. The "Slow Initiation" Trap (Methacrylates)

-

Symptom: If you use M2B33DMB for Methyl Methacrylate (MMA), you will observe high dispersity (

) and higher-than-theoretical -

Cause: The secondary radical from M2B33DMB is less stable than the tertiary radical of the propagating PMMA chain. The polymer chain grows faster than new chains are initiated (

). -

Solution: If you must use this initiator for MMA, use Halogen Exchange . Add Cu(II)Cl2 to the initial mix. The stronger C-Cl bond formed at the polymer chain end slows down propagation relative to initiation.

2. Low Conversion / Catalyst Death

-

Cause: Oxygen leakage.

-

Validation: The reaction mixture turns blue/green (Cu(II)) immediately upon heating.

-

Fix: Increase FPT cycles to 4 or add a reducing agent (Tin(II) 2-ethylhexanoate) for ARGET ATRP conditions.

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society.

-

Matyjaszewski Polymer Group. (2024). "ATRP Initiators: Selection and Activity." Carnegie Mellon University.

-

Tang, W., & Matyjaszewski, K. (2006). "Effects of Initiator Structure on Activation Rate Constants in ATRP." Macromolecules.

-

Braunecker, W. A., & Matyjaszewski, K. (2007). "Controlled/Living Radical Polymerization: Features, Developments, and Perspectives." Progress in Polymer Science.

Sources

Synthesis of beta-hydroxy esters with quaternary carbon centers

Application Note: Stereocontrolled Synthesis of -Quaternary -Hydroxy Esters

Executive Summary & Strategic Rationale

The

The Challenge: Constructing all-carbon quaternary centers is inherently difficult due to the high energy penalty associated with forming bonds between sterically crowded centers. Standard aldol reactions often fail or undergo retro-aldol collapse before isolation.

The Solution: This guide details two orthogonal, field-proven protocols to access this motif:

-

Chemical Catalysis (Constructive): The Asymmetric Mukaiyama Aldol Reaction using Copper(II)-Bis(oxazoline) complexes. This method builds the quaternary center directly with high enantioselectivity.

-

Biocatalysis (Resolutive): The Enzymatic Kinetic Resolution of

-disubstituted

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic strategy for your specific substrate.

Figure 1: Strategic decision tree for selecting the synthesis pathway based on substrate availability and stereochemical requirements.

Protocol A: Catalytic Asymmetric Mukaiyama Aldol

This protocol utilizes a Chiral Lewis Acid (CLA) to catalyze the addition of a silyl ketene acetal (nucleophile) to an aldehyde (electrophile). The steric bulk of the quaternary center is managed by the "open" transition state of the Mukaiyama aldol, avoiding the steric clashes of closed Zimmerman-Traxler transition states found in traditional aldol reactions.

Mechanistic Insight

The reaction proceeds via a cationic mechanism where the Cu(II)-Box complex binds bidentately to the aldehyde carbonyl, activating it for nucleophilic attack. The geometry of the silyl ketene acetal determines the diastereoselectivity (anti/syn), while the chiral ligand controls facial selectivity.

Experimental Workflow

Reagents & Equipment:

-

Catalyst: Cu(OTf)

(10 mol%) + (S,S)-Ph-Box Ligand (11 mol%). -

Nucleophile: TBS-Silyl Ketene Acetal derived from methyl isobutyrate (for gem-dimethyl center).

-

Electrophile: Benzaldehyde (Representative).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Conditions: -78°C under Argon atmosphere.

Step-by-Step Procedure:

-

Catalyst Formation:

-

In a flame-dried Schlenk flask, combine Cu(OTf)

(36 mg, 0.1 mmol) and (S,S)-Ph-Box ligand (36 mg, 0.11 mmol). -

Add anhydrous DCM (2 mL) and stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating complex formation.

-

Critical Check: Ensure the solution is clear. Precipitates indicate incomplete complexation or moisture contamination.

-

-

Substrate Addition:

-

Cool the catalyst solution to -78°C using a dry ice/acetone bath.

-

Add the aldehyde (1.0 mmol) slowly down the side of the flask.

-

Stir for 10 minutes to allow Lewis Acid-Carbonyl coordination.

-

-

Aldol Addition:

-

Add the silyl ketene acetal (1.2 mmol) dropwise over 5 minutes.

-

Note: Rapid addition can cause local exotherms, eroding enantioselectivity (ee).

-

Stir at -78°C for 12–24 hours. Monitor by TLC (silica, 10% EtOAc/Hexanes).

-

-

Workup & Hydrolysis:

-

Quench with saturated aqueous NaHCO

at -78°C. Warm to room temperature. -

Extract with DCM (3 x 10 mL).

-

The crude product is a silyl ether. To obtain the

-hydroxy ester, treat the crude oil with TBAF (1.0 M in THF, 1.5 equiv) for 1 hour at 0°C.

-

-

Purification:

-

Flash column chromatography (SiO

). -

Expected Outcome: 85-95% Yield, >90% ee.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture deactivating the Lewis Acid. | Use activated 4Å molecular sieves in the reaction; ensure DCM is distilled from CaH |

| Low ee | Non-catalyzed background reaction. | Ensure temperature remains strictly at -78°C. Reduce catalyst loading to suppress aggregation but ensure it outcompetes background. |

| Silyl Migration | Product instability. | Avoid acidic workup. Perform TBAF deprotection immediately after extraction. |

Protocol B: Biocatalytic Kinetic Resolution (DKR/KR)

When the

Biocatalytic Workflow

Figure 2: Workflow for identifying and scaling up the enzymatic reduction.

Experimental Protocol

Reagents:

-

Enzyme: Codexis KRED Screening Kit (or equivalent commercially available KREDs).

-

Cofactor: NADP+ / NADPH.

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose OR Isopropanol (IPA).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure:

-

Screening (Analytical Scale):

-

Dissolve substrate (racemic

-dimethyl- -

In a 96-well plate, add 2 mg of enzyme powder per well.

-

Add 180 µL of Recycle Mix (Buffer + 1 g/L NADP+ + 200 mM Glucose + 10 U/mL GDH).

-

Add 20 µL of substrate solution.

-

Shake at 30°C for 24 hours. Analyze by Chiral HPLC.

-

-

Scale-Up (Preparative Scale - 1g):

-

Reaction Vessel: 50 mL round-bottom flask with overhead stirrer.

-

Mix: 25 mL Buffer (pH 7.0) + 1.0 g Glucose + 10 mg NADP+ + 20 mg GDH + 50 mg Optimized KRED (from screen).

-

Substrate Addition: Add 1.0 g of substrate dissolved in 2 mL DMSO (or Toluene biphasic system if solubility is low).

-

Stir: 30°C, 250 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).

-

-

Workup:

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Dry over MgSO

and concentrate. -

Purification: Separate the chiral alcohol product from the unreacted ketone enantiomer via column chromatography.

-

Comparative Analysis

| Feature | Mukaiyama Aldol (Protocol A) | Biocatalysis (Protocol B) |

| Mechanism | Lewis Acid Catalysis (C-C Bond Formation) | Enzymatic Reduction (C=O to CH-OH) |

| Primary Utility | Constructing the quaternary center from scratch. | Resolving existing racemic quaternary centers. |

| Theoretical Yield | 100% (Stereoselective Synthesis) | 50% (Kinetic Resolution) / 100% (if DKR possible*) |

| Stereocontrol | Tunable via Ligand (Box, Pybox). | Fixed by Enzyme (Requires screening). |

| Scalability | Moderate (Requires -78°C, inert atm). | High (Ambient temp, aqueous media). |

| Atom Economy | Lower (Silyl group waste). | High (Water/Glucose waste). |

*Note: Dynamic Kinetic Resolution (DKR) is difficult for quaternary centers due to lack of alpha-proton for racemization.

References

-

Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of the Catalytic Enantioselective Aldol Reaction. Journal of the American Chemical Society.[1] Link

-

Kobayashi, S., et al. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters.[2][3][4][5] Proceedings of the National Academy of Sciences.[2] Link

-

Hollmann, F., et al. (2011). Enzymatic Reduction of Ketones. Green Chemistry. Link

-

Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits & Protocols.Link

-

Trost, B. M., & Jiang, C. (2006). Catalytic Enantioselective Synthesis of Quaternary Stereocenters. Synthesis.[1][2][5][6][7][8][9][10][11][12] Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic asymmetric synthesis of all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of all-carbon quaternary stereocenters by catalytic asymmetric conjugate addition to cyclic enones in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of beta-hydroxyaldehydes with stereogenic quaternary carbon centers by direct organocatalytic asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

Functionalization of peptides using bulky alpha-bromo esters

Application Note: Sterically Controlled Functionalization of Peptides via Bulky -Bromo Esters

Executive Summary

The functionalization of peptides with

This guide details the protocols for overcoming the "Steric Wall" inherent in these reactions. We focus on two primary methodologies: Chemo-selective Cysteine Alkylation (Thioether formation) and N-Terminal Functionalization , providing optimized conditions to favor nucleophilic substitution (

Mechanistic Insight: The Steric Challenge

The Competition: vs.

The reaction of a peptide nucleophile (amine or thiol) with an

-

Scenario A (Standard): Primary bromide (e.g., Ethyl bromoacetate). Fast

. -

Scenario B (Bulky

-Carbon): Tertiary bromide (e.g., Ethyl -

Scenario C (Bulky Ester Group): tert-Butyl bromoacetate. The bulk is distal to the reaction center.

is slower but feasible; the main utility here is introducing an acid-labile protecting group.

Nucleophile Selection

-

Thiols (Cysteine): The "Gold Standard." High nucleophilicity and low basicity make thiols ideal for attacking bulky centers with minimal risk of elimination.

-

Amines (N-terminus/Lysine): Harder to control. Often require specific bases (e.g., LiOH) or polar aprotic solvents to enhance nucleophilicity without promoting elimination.

Figure 1: Kinetic competition between Substitution (

Experimental Protocols

Protocol A: Site-Selective Cysteine Alkylation with Bulky Esters

Application: Introduction of bulky lipophilic groups or protected handles (e.g., tert-butyl esters) for late-stage modification.

Mechanism: Thioether formation via

Materials

-

Peptide: Containing a free Cysteine (0.1 mmol).

-

Reagent: tert-Butyl bromoacetate (or similar bulky ester) (1.5 – 3.0 equivalents).

-

Solvent: DMF (Dimethylformamide) or DMSO (for hydrophobic peptides).

-

Base: DIPEA (N,N-Diisopropylethylamine) or

. -

Quench: DTT (Dithiothreitol).

Step-by-Step Methodology

-

Solubilization: Dissolve the peptide (crude or purified) in degassed DMF to a concentration of 5–10 mM.

-

Expert Tip: Degassing is critical to prevent disulfide dimerization of the Cysteine before alkylation.

-

-

Activation: Add DIPEA (3.0 eq). Check pH; ensure it is basic (apparent pH 8–9).

-

Alternative: For extremely bulky esters where reaction rates are slow, use

(2.0 eq) to leverage the "Cesium Effect" (improved solubility and nucleophilicity).

-

-

Addition: Add the bulky

-bromo ester (1.5 eq) dropwise. -

Incubation: Stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Monitor via LC-MS.[1] Look for the mass shift: +114 Da (for t-butyl acetate) or +Mass of specific ester - 80 Da (HBr).

-

-

Optimization (If incomplete): If conversion < 50% after 4 hours, add another 1.0 eq of bromo ester and elevate temperature to 35°C. Do not exceed 40°C to avoid racemization or elimination.

-

Quenching: Add DTT (5 eq) to quench excess bromo ester and reduce any formed disulfides.

-

Purification: Dilute with water/0.1% TFA and purify via Preparative HPLC.

Protocol B: N-Terminal Functionalization (On-Resin)

Application: Creating "Peptoids" or N-terminally capped peptides with bulky groups. Challenge: Amines are less nucleophilic than thiols and more prone to protonation.

Materials

-

Resin-Bound Peptide: Free N-terminal amine (Fmoc-deprotected).

-

Reagent: Bulky

-bromo acid (e.g.,-

Note: For N-terminal attachment, it is often chemically superior to use the Acid Bromide or Activated Acid of the bromo-species (Acylation) rather than displacing a bromo-ester (Alkylation). However, if Alkylation is strictly required (to maintain the secondary amine):

-

-

Reagent (Alkylation route): Bulky

-bromo ester. -

Catalyst: KI (Potassium Iodide) – Finkelstein condition.

Step-by-Step Methodology (Alkylation Route)

-

Swelling: Swell resin (Rink Amide or Wang) in DMF for 30 min.

-

Reagent Prep: Dissolve bulky

-bromo ester (5 eq) in DMF. -

Catalysis: Add KI (0.5 eq). This converts the Bromo-ester to the more reactive Iodo-ester in situ.

-

Base: Add DIPEA (5 eq).

-

Reaction: Shake at RT for 6–12 hours.

-

Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Note that bulky groups may yield false negatives due to steric shielding.

-

-

Double Coupling: Drain and repeat steps 2–5 if the reaction is incomplete.

Data Analysis & Troubleshooting

Quantitative Comparison of Conditions

The following table summarizes expected yields based on steric bulk and nucleophile type.

| Nucleophile | Reagent Type | Steric Bulk | Method | Typical Yield | Major Side Product |

| Cysteine (-SH) | Bromoacetate | Low | Protocol A | >95% | Disulfide (dimer) |

| Cysteine (-SH) | High | Protocol A (Cs2CO3) | 60-80% | Elimination (Methacrylate) | |

| N-Term (-NH2) | Bromoacetate | Low | Protocol B | >90% | Over-alkylation (Dialkylation) |

| N-Term (-NH2) | High | Protocol B | <30% | Unreacted / Elimination |

Troubleshooting Guide (Self-Validating Systems)

Problem: LC-MS shows starting material (No Reaction).

-

Cause: Steric hindrance is preventing the

attack. -

Solution: Switch to Finkelstein Conditions . Add 0.5 eq Potassium Iodide (KI) to the reaction. The intermediate Iodo-ester is a better electrophile.

-

Solution 2: Change solvent to DMSO. The higher dielectric constant stabilizes the transition state.

Problem: LC-MS shows mass of [Peptide + Reagent - HBr - 2H].

-

Cause: Elimination (

) occurred, forming an alkene (e.g., methacrylate) which then reacted via Michael Addition (if Cys is present) or simply stayed as a byproduct. -

Solution: Lower the basicity. Switch from DIPEA to a weaker base like Collidine or use stoichiometric

. Lower the temperature.

Problem: N-Terminal Dialkylation.

-

Cause: The secondary amine formed after the first alkylation is still nucleophilic.

-

Solution: Use a massive excess of the bulky bromo ester (to drive mono-alkylation quickly) or use a sterically demanding protecting group strategy (e.g., Ns-protection followed by alkylation and deprotection).

Workflow Visualization

Figure 2: Decision tree for functionalizing peptides with bulky

References

-

Submonomer Synthesis of Peptoids. (Detailed protocol on displacement of bromoacetylated resins). National Institutes of Health (PMC). Available at: [Link]

-

LiOH-Mediated N-Monoalkyl

-Amino Acid Esters. (Protocol for controlled N-alkylation). ResearchGate. Available at: [Link] -

Peptide-EBXs: Enabling Peptide Functionalization. (Advanced functionalization strategies). ChemRxiv. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of Reformatsky reaction with hindered substrates

Status: Operational | Ticket: #RFM-882-HIND | Topic: Yield Optimization for Hindered Substrates

Introduction: The Steric Challenge

You are likely here because your Reformatsky reaction has stalled. With simple aldehydes, this reaction is robust. However, when applied to hindered ketones (e.g., 17-ketosteroids, quaternary aliphatic ketones) or bulky

The failure usually stems from two distinct bottlenecks:

-

The Ignition Failure: Inability to generate the organozinc enolate due to zinc surface passivation.

-

The Steric Wall: The generated enolate is too bulky or stable to attack the crowded carbonyl center.

This guide bypasses standard textbook procedures, focusing on high-impact interventions for difficult substrates.

Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic flow below.

Figure 1: Diagnostic decision tree for Reformatsky failure modes. Select your intervention based on crude NMR/TLC analysis.

Module 1: Overcoming Ignition Failure (Zinc Activation)

The Problem: Commercial zinc dust is coated in ZnO. In hindered systems, the induction period is prolonged, often leading to a sudden, dangerous exotherm or no reaction at all. The Fix: Chemical scouring of the oxide layer and solubilization of surface intermediates.

Protocol A: Knochel’s TMSCl Activation (Recommended First Line)

Recent mechanistic studies utilizing fluorescence lifetime imaging (FLIM) indicate that Trimethylsilyl Chloride (TMSCl) does not just clean the surface; it aids in the solubilization of the organozinc intermediate , preventing surface clogging [1, 2].

-

Setup: Flame-dry a 3-neck flask under Argon. Add Zinc dust (1.5 equiv).

-

Solvent: Add dry THF (concentration ~1M relative to halide).

-

Activation: Add TMSCl (0.05 equiv) and 1,2-dibromoethane (0.05 equiv).

-

Reflux: Heat to reflux for 5 minutes. The solvent should foam slightly.

-

Addition: Cool to reaction temperature (usually reflux for hindered substrates). Add the

-bromoester/ketone mixture dropwise.[1]

Protocol B: Rieke Zinc (For "Dead" Substrates)

If commercial dust fails, you must generate highly reactive zinc (Zn*) in situ by reducing

-

Preparation: In a dry flask, suspend anhydrous

(1.1 equiv) in THF. -

Reduction: Add Lithium naphthalenide (2.2 equiv) at 0°C. Stir for 2 hours. The mixture turns black (active Zn).

-

Reaction: Add your hindered substrate directly to this suspension.

Module 2: Breaching the Steric Wall (Lewis Acid Catalysis)

The Problem: Even if the enolate forms, steric hindrance prevents the formation of the six-membered chair transition state required for the addition to the ketone. The Fix: Activate the ketone electrophile with a Lewis Acid. This is often called the Gilman-Speeter modification .

Comparative Efficiency for Hindered Ketones:

| Substrate Type | Standard Zn (Reflux) | Zn + | |

| Acetophenone | 65-75% | 85-95% | >90% |

| Pinacolone ( | <30% | 75-85% | 94% [4] |

| 17-Ketosteroids | <20% | 60-70% | 80-85% |

| 0% (No Reaction) | 10-20% | 85% [4] |

Protocol C: Low-Valent Titanium Catalysis

Using

-

Pre-complexation: Dissolve the hindered ketone and

-bromoester in -

Lewis Acid: Add

(1.0 equiv) dropwise at -78°C. -

Zinc Addition: Add activated Zinc dust (from Protocol A) in one portion.

-

Mechanism: The Titanium activates the carbonyl, making it hyper-electrophilic, allowing the bulky zinc enolate to attack despite steric repulsion.

Module 3: The Samarium Upgrade (When Zinc Fails)

For the most sterically congested substrates (e.g., coupling two quaternary centers), Zinc is often insufficient. Samarium(II) Iodide (

Why it works:

-

Homogeneous:

is soluble in THF, eliminating surface area issues. -

Reduction Potential: Stronger reducing agent, capable of inserting into C-Cl bonds (cheaper starting materials) which Zn cannot do.

Protocol D:

-

Reagent: Prepare or purchase 0.1M

in THF (deep blue). -

Conditions: Cool to -78°C (crucial for selectivity).

-

Addition: Add a solution of

-bromoester and ketone. -

Quench: The blue color will fade to yellow/grey as the reaction proceeds.

Visualizing the Pathway

Understanding the transition state is vital for troubleshooting stereochemistry issues in hindered systems.

Figure 2: Mechanistic pathway. Note that "Step 3" is the rate-limiting step for hindered substrates, which Lewis Acids accelerate.

Frequently Asked Questions (FAQ)

Q: I see a lot of "Wurtz coupling" (dimerization of my ester). How do I stop it? A: Wurtz coupling competes when the local concentration of the haloester is high relative to the ketone.

-

Fix: Use the High-Dilution Technique . Add the haloester very slowly (over 2 hours) to the refluxing mixture of Zinc and Ketone. This keeps the steady-state concentration of the enolate low, favoring reaction with the ketone over itself.

Q: Can I use

Q: My product dehydrates to the alkene during workup. Why?

A: Hindered

-

Fix: Perform the quench with cold, saturated

instead of HCl. Keep the pH near neutral and avoid heating during the rotovap step.

References

-